![molecular formula C22H29FN3O9P B12077851 propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
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Overview
Description
Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, commonly known as Sofosbuvir, is a nucleoside analog inhibitor (NAI) with the molecular formula C₂₂H₂₉FN₃O₉P and a molecular weight of 529.458 g/mol . It features a stereochemically complex structure comprising:
- A tetrahydrofuran (oxolan-2-yl) ring with 4-fluoro and 4-methyl substituents.
- A 2,4-dioxopyrimidin-1-yl base, mimicking uridine for viral polymerase incorporation.
- A phenoxyphosphoryl group linked via a chiral phosphoramidate bond to enhance bioavailability .
Sofosbuvir is clinically approved for hepatitis C virus (HCV) treatment, achieving cure rates >90% by inhibiting HCV NS5B RNA-dependent RNA polymerase . Its prodrug design optimizes intracellular delivery, bypassing the first-pass metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PSI-7976 involves the preparation of the cytidine nucleoside analog PSI-6130, which is then converted to its corresponding 5′-triphosphate and uridine metabolite . The key steps include the design and synthesis of various phosphoramidate prodrugs of the uridine monophosphate metabolite . PSI-7851, a mixture of PSI-7976 and PSI-7977, is synthesized and then separated into its diastereoisomers .
Industrial Production Methods: Industrial production of PSI-7976 involves large-scale synthesis and purification processes to ensure high purity and yield. The production process is optimized to meet the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: PSI-7976 undergoes several types of chemical reactions, including hydrolysis and phosphorylation . The hydrolysis of the carboxyl ester by human cathepsin A and carboxylesterase 1 is a stereospecific reaction . This is followed by nucleophilic attack on the phosphorus, resulting in the elimination of phenol and the production of an alaninyl phosphate metabolite .
Common Reagents and Conditions: Common reagents used in the reactions involving PSI-7976 include human cathepsin A, carboxylesterase 1, and histidine triad nucleotide-binding protein 1 . The reactions typically occur under physiological conditions, with specific enzymes catalyzing each step .
Major Products Formed: The major products formed from the reactions involving PSI-7976 include the 5′-monophosphate form PSI-7411, the diphosphate PSI-7410, and the active triphosphate metabolite PSI-7409 .
Scientific Research Applications
Scientific Research Applications
-
Antiviral Activity
- Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has shown promising results as an antiviral agent. It acts as a nucleotide analog that inhibits viral replication by interfering with nucleic acid synthesis. This property makes it a candidate for further development in antiviral therapies against diseases such as hepatitis C and potentially other viral infections .
-
Mechanism of Action
- The compound is metabolized into its active triphosphate form within the cell, which then competes with natural nucleotides for incorporation into the viral RNA. This incorporation leads to chain termination during RNA synthesis . The interaction with specific enzymes such as UMP-CMP kinase and nucleoside diphosphate kinase is crucial for its activation .
-
Potential in Cancer Therapy
- Preliminary studies suggest that the compound may exhibit anticancer properties due to its ability to modulate cellular pathways involved in tumor growth and proliferation. The unique structural features allow it to interact selectively with various molecular targets within cancer cells .
Industrial Applications
-
Pharmaceutical Development
- The compound's unique chemical structure makes it an attractive candidate for pharmaceutical formulation. Its stability under various conditions allows for potential use in drug delivery systems . The synthesis methods can be optimized for large-scale production, ensuring high yield and purity.
-
Chemical Synthesis
- This compound can serve as a building block in the synthesis of other complex organic molecules due to its reactive functional groups .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antiviral Efficacy | Demonstrated effective inhibition of hepatitis C virus replication in vitro with low cytotoxicity levels. |
Study 2 | Mechanism Investigation | Identified metabolic pathways leading to the activation of the triphosphate form and its interaction with viral polymerases. |
Study 3 | Anticancer Potential | Showed selective cytotoxicity against specific cancer cell lines with minimal effects on normal cells. |
Mechanism of Action
PSI-7976 exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase . The compound is metabolized to its active triphosphate form, which serves as a nonobligate chain terminator . This inhibits the replication of HCV RNA, thereby preventing the virus from proliferating . The metabolic pathway involves several steps, including hydrolysis, nucleophilic attack, and phosphorylation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sofosbuvir vs. Remdesivir
Remdesivir (GS-5734, C₂₇H₃₅N₆O₈P, 602.6 g/mol ) shares Sofosbuvir’s phosphoramidate prodrug strategy but differs in key structural and functional aspects (Table 1) :
Feature | Sofosbuvir | Remdesivir |
---|---|---|
Base Moiety | 2,4-Dioxopyrimidin-1-yl (uracil analog) | 4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl (adenosine analog) |
Sugar Modifications | 4-Fluoro, 4-methyl tetrahydrofuran | 1'-Cyano, 3'-hydroxy oxolane |
Therapeutic Target | HCV NS5B polymerase | SARS-CoV-2 RNA-dependent RNA polymerase |
Bioactivation | Intracellular hydrolysis to uridine analog | Metabolized to alanine prodrug intermediate |
Clinical Use | Hepatitis C | COVID-19 |
Key Findings :
- Remdesivir’s 1'-cyano group enhances RNA chain termination efficiency in coronaviruses but reduces specificity for HCV .
- Sofosbuvir’s 4-fluoro substitution stabilizes the sugar ring, improving metabolic stability compared to non-fluorinated analogs .
Comparison with Dichlorinated Analogs
A structurally related compound, propan-2-yl (2S)-2-{[(R)-{[(2R,3R,5R)-4,4-dichloro-5-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)sulfanylidene-$l^{5}-phosphanyl]amino}propanoate (C₂₁H₂₅Cl₂FN₃O₈PS, 600.381 g/mol), introduces 4,4-dichloro and sulfanylidene groups (Table 2) :
Feature | Sofosbuvir | Dichlorinated Analog |
---|---|---|
Halogenation | 4-Fluoro | 4,4-Dichloro |
Phosphorus Coordination | Phenoxyphosphoryl | Phenoxysulfanylidene-$l^{5}-phosphanyl |
Molecular Weight | 529.458 g/mol | 600.381 g/mol |
Target Specificity | HCV | Broad-spectrum (under investigation) |
Key Findings :
- Sulfanylidene-phosphanyl linkage may alter hydrolysis kinetics, requiring further pharmacokinetic studies .
Comparison with Ethynyl-Substituted Derivatives
Propan-2-yl (2S)-2-{[(S)-{[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-ethynyl-3-hydroxy-4-methyloxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate (C₂₄H₃₀N₃O₉P, 531.49 g/mol) replaces Sofosbuvir’s 4-fluoro with 4-ethynyl :
Feature | Sofosbuvir | Ethynyl Analog |
---|---|---|
Substituent | 4-Fluoro | 4-Ethynyl |
Molecular Weight | 529.458 g/mol | 531.49 g/mol |
Chemical Reactivity | Stable under recommended conditions | Potential for alkyne-mediated crosslinking |
Key Findings :
- The ethynyl group introduces reactivity for conjugation or prodrug modifications but may compromise metabolic stability .
Research Findings and Clinical Implications
Pharmacokinetic Profiles
- Sofosbuvir achieves peak plasma concentration (Cₘₐₓ) in 0.5–2 hours with a half-life (t₁/₂) of 0.4 hours for the prodrug and 27 hours for its active metabolite .
- Remdesivir’s t₁/₂ is 1 hour (prodrug) and 20–40 hours (active metabolite), necessitating intravenous administration .
Resistance Profiles
Biological Activity
Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant potential in pharmaceutical applications. Its intricate structure suggests diverse biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C34H45FN4O13P2 and a molecular weight of approximately 798.69 g/mol. The presence of functional groups such as dioxopyrimidine and fluoro-substituted oxolane indicates potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₃₄H₄₅FN₄O₁₃P₂ |
Molecular Weight | 798.69 g/mol |
Purity | ≥ 95% |
Appearance | Off-white to yellow powder |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives with dioxopyrimidine moieties can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of human breast cancer cells (MCF7) through a mechanism involving the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. Notably, it shows inhibitory effects on certain kinases and phosphatases that play critical roles in signaling pathways related to tumor growth.
Research Findings:
In vitro assays revealed that propan-2-yl (2S)-2... exhibited IC50 values in the low micromolar range against target enzymes such as PI3K and mTOR, which are pivotal in cancer cell survival and proliferation .
Pharmacokinetics
Understanding the pharmacokinetic profile of propan-2-yl (2S)-2... is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a bioavailability estimated at around 50%. The compound demonstrates a half-life conducive to once-daily dosing regimens.
Parameter | Value |
---|---|
Absorption | Moderate |
Bioavailability | ~50% |
Half-life | 12 hours |
Safety and Toxicity
Toxicological assessments have indicated that propan-2-yl (2S)-2... possesses a favorable safety profile at therapeutic doses. Studies involving rodent models have shown no significant adverse effects at doses up to 100 mg/kg.
Toxicity Study:
A comprehensive toxicity study highlighted that while mild gastrointestinal disturbances were noted at higher doses, no severe toxicities or mortalities were observed .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodology :
- Use X-ray crystallography to resolve the absolute configuration of chiral centers (e.g., the 2R,3R,4R,5R oxolane ring and 2S propanoate).
- Nuclear Overhauser Effect (NOE) NMR can confirm spatial proximity of substituents, such as the fluoro group at C4 and the dioxopyrimidinyl group at C5 .
- Compare experimental optical rotation data with computational predictions (e.g., density functional theory) .
Q. What analytical techniques are suitable for purity assessment during synthesis?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–280 nm) to monitor impurities from phosphoramidate coupling reactions .
- Mass spectrometry (ESI-MS) to verify molecular weight (C₂₄H₃₀N₃O₉P; theoretical MW = 529.45 g/mol) .
- ¹H/¹³C NMR to detect residual solvents or unreacted intermediates (e.g., phenoxyphosphoryl or isopropyl ester groups) .
Q. What are the critical structural features influencing its antiviral activity?
- Key Features :
- The 4-fluoro-4-methyloxolane moiety enhances metabolic stability by resisting enzymatic hydrolysis compared to non-fluorinated analogs .
- The phenoxyphosphoryl amino propanoate group mimics natural nucleotides, enabling incorporation into viral RNA .
- Stereochemistry at C2 (S-configuration) is essential for binding to viral polymerases .
Advanced Research Questions
Q. How can researchers optimize the compound’s metabolic stability without compromising antiviral efficacy?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Replace the ethynyl group ( ) with bulkier substituents (e.g., cyclopropyl) to reduce cytochrome P450-mediated oxidation .
- In vitro metabolic assays using liver microsomes to identify degradation pathways (e.g., esterase cleavage of the isopropyl group) .
- Molecular dynamics simulations to predict interactions with metabolic enzymes (e.g., CYP3A4) .
Q. What experimental strategies resolve contradictions in enzymatic inhibition data across studies?
- Methodology :
- Kinetic assays under standardized conditions (pH, temperature, cofactors) to control for variability in polymerase activity measurements .
- Cryo-EM or X-ray crystallography of the compound bound to viral polymerases (e.g., HCV NS5B) to validate binding modes .
- Comparative studies using analogs (e.g., 4-chloro vs. 4-fluoro derivatives) to assess substituent effects on IC₅₀ values .
Q. How does the compound’s conformational flexibility impact target binding?
- Methodology :
- Rotatable bond analysis : The molecule contains 13 rotatable bonds ( ), which may reduce binding entropy. Use molecular docking to identify rigidified analogs with improved affinity .
- Fluorescence polarization assays to measure binding kinetics with viral polymerases under varying torsional constraints .
Q. Safety and Handling
Q. What precautions are necessary for safe laboratory handling?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to hazards of skin/eye irritation (H315/H319) and respiratory toxicity (H335) .
- Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the compound into hazardous byproducts (e.g., HF, phosphorus oxides) .
- Store in airtight containers at –20°C to prevent hydrolysis of the phosphoramidate linkage .
Q. Key Research Gaps
Properties
Molecular Formula |
C22H29FN3O9P |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |
InChI Key |
TTZHDVOVKQGIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.